1-Methyl-4-phenylpyrimidin-1-ium
CAS No.:
Cat. No.: VC0743980
Molecular Formula: C11H11N2+
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11N2+ |
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Molecular Weight | 171.22 g/mol |
IUPAC Name | 1-methyl-4-phenylpyrimidin-1-ium |
Standard InChI | InChI=1S/C11H11N2/c1-13-8-7-11(12-9-13)10-5-3-2-4-6-10/h2-9H,1H3/q+1 |
Standard InChI Key | QMXNMDFKXPNHCZ-UHFFFAOYSA-N |
SMILES | C[N+]1=CN=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES | C[N+]1=CN=C(C=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Identification
1-Methyl-4-phenylpyrimidin-1-ium is a quaternary ammonium compound characterized by a pyrimidinium scaffold with strategic substituents. The core structure consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, distinguishing it from similar pyridinium compounds. The compound features a methyl group at position 1 and a phenyl group at position 4, creating its distinctive chemical profile.
Identification Parameters
The compound is typically encountered as a salt, with iodide being a common counterion. This arrangement enhances its stability and solubility characteristics in various experimental conditions. The identification parameters include:
The structural configuration plays a crucial role in determining the compound's reactivity and biological interactions. The positive charge on the nitrogen atom contributes to its ability to interact with negatively charged biological targets, particularly within neuronal systems.
Synthesis and Preparation
The synthesis of 1-Methyl-4-phenylpyrimidin-1-ium compounds typically involves quaternization reactions that convert the neutral pyrimidine precursor to its quaternary ammonium form. The most common synthetic approach utilizes 4-phenylpyrimidine as the starting material, which undergoes N-alkylation with an appropriate methylating agent.
Standard Synthetic Route
The quaternization process generally follows these steps:
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Preparation of the 4-phenylpyrimidine precursor through established aromatic synthesis methods
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Reaction of 4-phenylpyrimidine with methyl iodide under controlled conditions
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Isolation and purification of the resulting 1-methyl-4-phenylpyrimidin-1-ium iodide salt
This synthetic pathway typically produces high yields of the desired quaternary salt, making it suitable for both research-scale and larger preparations. Alternative methods may employ different methylating agents or reaction conditions, but the fundamental quaternization principle remains consistent across various protocols.
Physical and Chemical Properties
1-Methyl-4-phenylpyrimidin-1-ium compounds display distinctive physicochemical properties influenced by their ionic nature and structural configuration. These properties determine their behavior in both chemical and biological systems.
Solubility and Stability
As a quaternary ammonium salt, 1-Methyl-4-phenylpyrimidin-1-ium iodide exhibits appreciable solubility in polar solvents, including water, lower alcohols, and dimethyl sulfoxide. This solubility profile facilitates its use in biological experiments and pharmaceutical research. The compound demonstrates reasonable stability under standard laboratory conditions, though prolonged exposure to strong light or elevated temperatures may lead to gradual decomposition.
Spectroscopic Properties
The compound presents characteristic spectroscopic profiles that enable its identification and purity assessment. Its UV-visible absorption spectrum typically shows distinctive peaks corresponding to the conjugated systems within its structure. NMR spectroscopy reveals characteristic signals for the methyl group, the aromatic phenyl ring, and the pyrimidinium core, providing valuable structural confirmation.
Biological Activity and Mechanism of Action
The biological significance of 1-Methyl-4-phenylpyrimidin-1-ium compounds stems from their interactions with cellular systems, particularly within neuronal tissues. Research suggests these compounds may exhibit neuropharmacological activities with potential relevance to various neurological conditions.
Neuropharmacological Effects
1-Methyl-4-phenylpyrimidin-1-ium has been identified as having dopaminergic selective neurotoxic properties, functioning as an active metabolite in certain biochemical pathways. Its structural similarity to other neurotoxic compounds suggests a shared mechanistic basis for its biological effects.
Mitochondrial Interactions
A significant aspect of the compound's biological activity involves its interaction with mitochondrial functions. Research indicates that it may interfere with oxidative phosphorylation processes in mitochondria, leading to:
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Disruption of normal ATP production
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Depletion of cellular energy reserves
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Increased production of reactive oxygen species
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Potential induction of cellular stress responses
This mitochondrial mechanism bears resemblance to processes observed in certain neurodegenerative conditions, making the compound valuable for modeling disease states in experimental settings.
Research Applications
1-Methyl-4-phenylpyrimidin-1-ium compounds have found valuable applications in various research contexts, particularly in the neuroscience field. Their unique properties make them suitable tools for investigating specific biological phenomena.
Neurodegenerative Disease Research
The compound has proven particularly valuable in studies related to Parkinson's disease and related neurodegenerative conditions. Its ability to induce selective toxicity in dopaminergic neurons provides researchers with a useful model for studying:
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Mechanisms of neurodegeneration
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Neuroprotective strategies
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Novel therapeutic approaches
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Disease progression patterns
Cellular and Molecular Studies
At the cellular level, 1-Methyl-4-phenylpyrimidin-1-ium serves as a valuable tool for investigating:
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Mitochondrial dynamics and function
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Cellular responses to oxidative stress
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Apoptotic pathways in neuronal cells
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Neurotransmitter metabolism and regulation
These applications contribute to our broader understanding of neuronal biology and the pathophysiology of neurological disorders, potentially informing future therapeutic strategies.
Comparative Analysis
To better understand 1-Methyl-4-phenylpyrimidin-1-ium's significance, it is valuable to compare it with structurally related compounds that share similar biological activities or research applications.
Structural Analogues
Several compounds bear structural similarities to 1-Methyl-4-phenylpyrimidin-1-ium while displaying distinct biological profiles:
This comparative analysis highlights the critical role of specific structural features in determining biological activity, particularly the importance of the quaternary nitrogen and the heterocyclic ring system.
Current Research Directions
Research involving 1-Methyl-4-phenylpyrimidin-1-ium continues to evolve, with several promising directions emerging in recent investigations. These efforts aim to expand our understanding of the compound's properties and potential applications.
Structure-Activity Relationship Studies
Ongoing research focuses on establishing detailed structure-activity relationships for 1-Methyl-4-phenylpyrimidin-1-ium and its derivatives. By systematically modifying specific structural elements, researchers seek to identify the critical molecular features responsible for biological activity. This approach may lead to the development of compounds with enhanced specificity or reduced toxicity profiles.
Novel Biological Targets
Recent investigations have begun exploring interactions between 1-Methyl-4-phenylpyrimidin-1-ium and previously unrecognized biological targets. These studies are expanding our understanding of the compound's cellular effects beyond its established mitochondrial mechanisms, potentially revealing new applications in research or therapeutic development.
Analytical Methods and Detection
Reliable analytical methods for detecting and quantifying 1-Methyl-4-phenylpyrimidin-1-ium are essential for both research applications and quality control processes. Various techniques have been developed and optimized for this purpose.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) represent preferred methods for analyzing 1-Methyl-4-phenylpyrimidin-1-ium in various matrices. These techniques offer excellent sensitivity and specificity, enabling accurate quantification even at low concentrations. Typical protocols employ reversed-phase conditions with carefully selected mobile phases to achieve optimal separation from potential interferences.
Spectroscopic Methods
Spectroscopic approaches, including UV-visible spectrophotometry and fluorescence spectroscopy, provide complementary methods for compound identification and purity assessment. These techniques are particularly valuable for routine analysis and quality control applications, offering simplicity and rapid results when compared to chromatographic methods.
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